2-(3,5-Dichlorophenyl)malonic acid

概要

説明

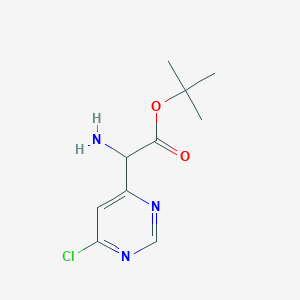

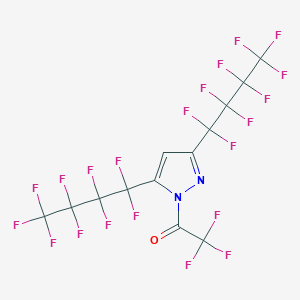

2-(3,5-Dichlorophenyl)malonic Acid is an intermediate in the synthesis of Dicloromezotiaz, a commercial pest control agent . It has a molecular weight of 249.04 and a molecular formula of C9H6Cl2O4 .

Synthesis Analysis

A novel artificial synthetic pathway for malonic acid has been designed, in which oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by a -keto decarboxylase and malonic semialdehyde dehydrogenase .Molecular Structure Analysis

The molecular structure of 2-(3,5-Dichlorophenyl)malonic Acid consists of nine carbon atoms, six hydrogen atoms, two chlorine atoms, and four oxygen atoms .Chemical Reactions Analysis

The malonic ester synthesis process involves five reactions: deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid .Physical And Chemical Properties Analysis

2-(3,5-Dichlorophenyl)malonic Acid is a white crystalline powder at room temperature. It’s soluble in water, ethanol, and diethyl ether. This compound decomposes into acetic acid and carbon dioxide when heated .科学的研究の応用

-

Biological Production of Malonic Acid

- Field : Synthetic Biology

- Application : Malonic acid is used as a common component of many products and processes in the pharmaceutical and cosmetic industries . A novel artificial synthetic pathway of malonic acid has been designed, in which oxaloacetate, an intermediate of cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid .

- Method : This pathway is sequentially catalyzed by a-keto decarboxylase and malonic semialdehyde dehydrogenase . After systematic screening, the enzyme oxaloacetate decarboxylase Mdc was discovered, catalyzing the first step of the artificially designed pathway in vitro . This synthetic pathway was functionally constructed in the cellulolytic thermophilic fungus Myceliophthora thermophila .

- Results : After enhancement of glucose uptake, the titer of malonic acid achieved 42.5 mg/L . This study presents a novel biological pathway for producing malonic acid from renewable resources in the future .

-

Inhibitor in Enzymatic Reactions and Metabolic Pathways

- Field : Biochemistry

- Application : Malonic acid has been used as an inhibitor to study the Krebs cycle, a crucial metabolic pathway that provides energy in cells .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Decarboxylation

- Field : Organic Chemistry

- Application : Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). Malonic acid and its derivatives, including “2-(3,5-Dichlorophenyl)malonic acid”, can undergo decarboxylation .

- Method : This process is most commonly encountered in the context of the loss of CO2 from beta-keto acids (and malonic acids) in the malonic ester synthesis and acetoacetic acid synthesis .

- Results : The result of this process is the formation of a ketone .

-

Preparation of Mono-Substituted Malonic Acid Half Oxyesters (SMAHOs)

- Field : Organic Synthesis

- Application : The use of mono-substituted malonic acid half oxyesters (SMAHOs) has been hampered by the sporadic references describing their preparation .

- Method : A classical alkylation step of a malonate by an alkyl halide followed by a mono-saponification gave access to reagents bearing different substituents at the malonic position, including functionalized derivatives . On the other hand, the development of a monoesterification step of a substituted malonic acid derivative proved to be the best entry for diversity at the ester function .

- Results : Both these transformations are characterized by their simplicity and efficiency, allowing a straightforward access to SMAHOs from cheap starting materials .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(3,5-dichlorophenyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O4/c10-5-1-4(2-6(11)3-5)7(8(12)13)9(14)15/h1-3,7H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNQGHZDKPTGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorophenyl)malonic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403704.png)

![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1403714.png)